molecular formula C9H15N3O2 B14654891 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid CAS No. 51575-03-2

3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid

Cat. No.: B14654891
CAS No.: 51575-03-2
M. Wt: 197.23 g/mol
InChI Key: KLWHWJGDGCEALM-UHFFFAOYSA-N
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Description

3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid is an organic compound characterized by its unique diazenyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid typically involves the reaction of 3-methylbutanoic acid with a diazonium salt derived from 2-cyanopropan-2-ylamine. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The diazenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid
  • 4-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid
  • 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-2-methylbutanoic acid

Uniqueness

3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

51575-03-2

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(2-cyanopropan-2-yldiazenyl)-3-methylbutanoic acid

InChI

InChI=1S/C9H15N3O2/c1-8(2,5-7(13)14)11-12-9(3,4)6-10/h5H2,1-4H3,(H,13,14)

InChI Key

KLWHWJGDGCEALM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)N=NC(C)(C)C#N

Origin of Product

United States

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